Cas no 2227842-48-8 (rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile)

rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile
- EN300-1814029
- 2227842-48-8
- rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile
-
- インチ: 1S/C13H16N2/c1-13(2)11(8-15)12(13)10-6-4-3-5-9(10)7-14/h3-6,11-12H,8,15H2,1-2H3/t11-,12-/m0/s1
- InChIKey: JPDALIMHYOODKA-RYUDHWBXSA-N
- ほほえんだ: NC[C@H]1[C@H](C2C=CC=CC=2C#N)C1(C)C
計算された属性
- せいみつぶんしりょう: 200.131348519g/mol
- どういたいしつりょう: 200.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 49.8Ų
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814029-2.5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1814029-5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1814029-0.5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1814029-0.25g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1814029-5.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 5g |
$3894.0 | 2023-05-27 | ||
Enamine | EN300-1814029-1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1814029-10g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1814029-0.1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1814029-10.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 10g |
$5774.0 | 2023-05-27 | ||
Enamine | EN300-1814029-1.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]benzonitrile |
2227842-48-8 | 1g |
$1343.0 | 2023-05-27 |
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrileに関する追加情報
Introduction to Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile (CAS No. 2227842-48-8)
Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile, identified by its CAS number 2227842-48-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex cyclopropylbenzonitrile core, has garnered attention due to its unique structural features and potential biological activities. The presence of stereocenters at the 1R and 3R positions, combined with an aminomethyl substituent and a dimethylcyclopropyl group, makes this compound a fascinating subject for further investigation.
The< strong>Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile structure presents a challenging yet rewarding framework for medicinal chemists. The benzonitrile moiety is well-known for its role in various pharmacophores, often contributing to binding affinity and metabolic stability. In contrast, the cyclopropyl group introduces rigidity to the molecule, which can be advantageous in optimizing interactions with biological targets. The aminomethyl substituent further enhances the molecule's potential by providing a site for hydrogen bonding or other forms of interaction with protein receptors.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such complex molecules. By leveraging molecular modeling techniques, researchers can simulate the interactions of Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile with potential targets such as enzymes or receptors. These simulations have hinted at the compound's potential as an inhibitor of certain kinases and other enzymes involved in critical signaling pathways.
In vitro studies have begun to explore the pharmacological profile of Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile. Initial experiments suggest that the compound exhibits moderate activity against several targets of interest. Notably, its ability to inhibit the activity of specific kinases has been observed in cell-based assays. This inhibition could be particularly relevant in the context of diseases where dysregulation of these kinases plays a pivotal role.
The synthesis of Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require careful consideration of stereocontrol to ensure the correct configuration at all stereocenters. Advances in asymmetric synthesis have provided new tools for constructing such molecules with high enantiomeric purity. Techniques such as chiral auxiliary-assisted synthesis and transition-metal-catalyzed asymmetric reactions have been particularly useful in achieving the desired stereochemical outcome.
The< strong>dimethylcyclopropyl group in Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile contributes to the molecule's overall stability and bioavailability. This structural feature can help prevent unwanted side reactions and enhance pharmacokinetic properties. Additionally, the presence of multiple stereocenters allows for the exploration of enantiomerically pure analogs, which can exhibit different biological activities depending on their specific configuration.
Ongoing research is focused on expanding the chemical space around Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile by modifying its core structure while retaining its key pharmacophoric elements. By employing structure-activity relationship (SAR) studies, researchers aim to identify novel derivatives with enhanced potency or selectivity. These studies are crucial for developing next-generation therapeutic agents that can address unmet medical needs more effectively.
The benzonitrile moiety is particularly versatile and can be further functionalized to introduce additional pharmacological properties. For instance, modifications at the nitrile group or elsewhere on the benzene ring could alter solubility profiles or metabolic stability. Such modifications are often guided by computational predictions and experimental data from parallel synthetic efforts.
The< strong>Rac-configuration refers to a mixture of two enantiomers in equal proportions (racemic mixture). However, for many biological applications, enantiomerically pure forms are preferred as they can exhibit more predictable and potent biological effects. Techniques such as chiral resolution or asymmetric synthesis are employed to isolate individual enantiomers from racemic mixtures.
In conclusion, Rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylbenzonitrile (CAS No. 2227842-48-8) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development into therapeutic agents. Continued investigation into its synthesis, pharmacology, and SAR will be essential for unlocking its full potential in drug discovery.
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